Barium selenite

Glass Manufacturing Thermal Stability Selenium Volatility

Glass manufacturers routinely lose ~75% of selenium through volatilization when using elemental Se, compromising batch stoichiometry and optical clarity. Barium selenite eliminates this failure point. • Thermal stability to 950°C ensures minimal Se loss during high-temperature glass melting vs. elemental selenium. • Dual-function Ba²⁺ cation simultaneously decolorizes iron impurities and raises refractive index-unachievable with Na₂SeO₃ or SeO₂. • Extremely low water solubility (0.005 g/100g H₂O at 25°C) prevents selenium leaching during aqueous batch preparation, preserving precise stoichiometry. Supplied at ≥99.9% purity with consistent particle morphology. Global logistics with full dangerous goods compliance (UN 2630, Class 6.1).

Molecular Formula BaSeO3
BaO3Se
Molecular Weight 264.3 g/mol
CAS No. 13718-59-7
Cat. No. B076393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium selenite
CAS13718-59-7
Molecular FormulaBaSeO3
BaO3Se
Molecular Weight264.3 g/mol
Structural Identifiers
SMILES[O-][Se](=O)[O-].[Ba+2]
InChIInChI=1S/Ba.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2
InChIKeyVQKDPABSEYUERS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Selenite Overview


Barium selenite (BaSeO₃) is an inorganic compound with a molecular weight of 264.29 g/mol . It is a white crystalline solid characterized by extremely low water solubility (0.005 g/100g H₂O at 25°C) [1], a high melting point above 760°C [2], and a density of approximately 5.02 g/cm³ [3]. The compound is stable at ambient temperatures but oxidizes to BaSeO₄ when heated in air to 510°C and decomposes to BaO at 1285°C [4]. Its primary industrial application lies in specialty glass manufacturing, where it functions as both a decolorizing agent and a source of selenium for producing red glass [5].

Barium Selenite Substitution Risks


The direct substitution of barium selenite with other selenium sources such as sodium selenite (Na₂SeO₃) or selenium dioxide (SeO₂) is fraught with process and performance risks. While sodium selenite exhibits similar thermal stability at 950°C [1], its vastly different water solubility profile (highly soluble vs. extremely low for BaSeO₃) [2] dramatically alters batch behavior in aqueous processing. Furthermore, barium selenite's dual role as a glass decolorizer and refractive index modifier is linked to the specific ionic radius and polarizability of the Ba²⁺ cation, a function that cannot be replicated by sodium, calcium, or magnesium selenites. In refractory and high-temperature glass applications, the unique thermal decomposition pathway of BaSeO₃ (oxidation at 510°C and decomposition at 1285°C) [3] differs fundamentally from the volatilization losses observed with pure selenium (≈75% loss) [1] and the different decomposition kinetics of lighter alkaline earth selenites [4]. Therefore, substitution without rigorous reformulation and process validation can lead to off-spec optical properties, reduced glass clarity, and unpredictable furnace chemistry.

Barium Selenite Comparative Evidence


Thermal Stability vs. Sodium Selenite

Barium selenite and sodium selenite demonstrate comparable high-temperature stability under glass-making conditions. A direct comparative study on the manufacture of ruby glass found that both sodium selenite and barium selenite were stable at 950°C and are likely stable at higher temperatures [1]. This contrasts sharply with elemental selenium, where approximately 75% of the selenium added to the batch was lost by volatilization [1]. The resulting glass contained about equal amounts of selenium regardless of which compound was used [1]. This evidence positions BaSeO₃ as a viable, low-volatility selenium source alongside sodium selenite, with the choice between them driven by secondary factors such as cation effects (Ba²⁺ vs. Na⁺) on glass chemistry and refractive properties.

Glass Manufacturing Thermal Stability Selenium Volatility

Water Solubility vs. Sodium Selenite

Barium selenite exhibits extremely low water solubility, quantified as 0.005 g/100g H₂O at both 0°C and 25°C [1]. This value is orders of magnitude lower than that of sodium selenite (Na₂SeO₃), which is highly soluble in water . This fundamental difference dictates distinct behavior in any application involving aqueous media, including chemical synthesis, waste stream management, and environmental mobility. The near-insolubility of BaSeO₃ minimizes its dissolution and transport in aqueous systems, whereas Na₂SeO₃ readily dissociates into highly mobile selenite ions. This property is critical in processes like glass batch preparation where component leaching must be controlled, or in applications requiring a solid-phase selenium source that resists washout.

Solubility Aqueous Processing Environmental Fate

Thermal Decomposition Pathway

The thermal behavior of barium selenite under oxidative conditions follows a two-step pathway: oxidation to barium selenate (BaSeO₄) upon heating in air to 510°C, followed by decomposition to barium oxide (BaO) at 1285°C [1]. This contrasts with the thermal decomposition of lighter alkaline earth selenites. A kinetic study of group 2 selenites reported that the thermal decomposition of strontium selenite (SrSeO₃) exhibits different non-isothermal kinetic parameters, reflecting the influence of cation size on the decomposition mechanism [2]. While direct comparative quantitative data (e.g., activation energy values) for BaSeO₃ vs. MgSeO₃ or CaSeO₃ was not found in the primary literature, the distinct oxidation/decomposition temperatures of BaSeO₃ represent critical processing parameters that define its high-temperature stability window and dictate its suitability for applications requiring prolonged exposure to elevated temperatures below 1285°C.

Thermogravimetric Analysis Decomposition Kinetics Material Processing

Density vs. Sodium Selenite

Barium selenite has a reported density of 5.02 g/cm³ [1]. This value is significantly higher than that of sodium selenite, which has a reported density of 3.1 g/cm³ . This density difference arises primarily from the heavier barium cation (atomic weight 137.33) compared to sodium (atomic weight 22.99). In glass and ceramic formulations, the density of raw materials influences batch settling, mixing, and the final density of the glass product. Barium, as a network modifier, is known to increase the density and refractive index of glasses, and the higher density of its selenite source contributes to these properties.

Physical Property Glass Formulation Density

Acute Toxicity

Barium selenite is classified as highly toxic. Its hazard statements include H301 (Toxic if swallowed), H331 (Toxic if inhaled), and H373 (May cause damage to organs through prolonged or repeated exposure) [1]. It also carries a Category 1 packaging group for transport, indicating high danger . While sodium selenite is also highly toxic , barium selenite presents a combined toxicological burden from both selenium and soluble barium ions. Barium compounds are known to cause salivation, vomiting, and severe diarrhea [2]. This dual toxicity requires stringent handling protocols and may influence the choice of selenium source in applications where human or environmental exposure is a primary concern, or where regulatory restrictions on barium content are in place.

Toxicology Safety Data Handling

Barium Selenite Applications


Optical Glass & Decorative Crystal

Barium selenite is the preferred selenium source for manufacturing high-clarity optical glass and decorative crystals where the decolorization of iron impurities is paramount [1]. Its high thermal stability up to 950°C [2] ensures minimal selenium volatilization during the melt, a critical advantage over elemental selenium which suffers from ≈75% loss [2]. Furthermore, the incorporation of Ba²⁺ cations, in contrast to Na⁺ from sodium selenite, directly contributes to a higher refractive index in the finished glass , making BaSeO₃ uniquely valuable for producing specialized optical components where both clarity and specific light-bending properties are required. The extremely low water solubility [3] also ensures that the raw material remains stable and does not leach during batch preparation and storage, maintaining precise stoichiometry.

Specialty Red Glass

In the production of selenium ruby glass, barium selenite serves as a controlled and stable source of selenium [1]. The comparative study showing that sodium selenite and barium selenite both yield equivalent selenium content in the final glass at 950°C [2] validates BaSeO₃ as an effective selenium donor. The decision to use BaSeO₃ over Na₂SeO₃ in this application is then driven by the specific glass formulation: BaSeO₃ is selected when the glass composition requires barium oxide for its fluxing properties, density modification, or to achieve specific color shades that are influenced by the presence of barium ions. Its defined thermal decomposition to BaO at 1285°C is compatible with the high-temperature melting required for ruby glass.

Barium Functional Materials

Barium selenite is a critical precursor for synthesizing complex barium selenite and barium selenate phases, which are of interest in solid-state chemistry for their unique crystal structures and potential electronic or optical properties [1]. Its high purity (commercially available at ≥99.9% [2]) and well-defined thermal behavior make it a reliable starting material for reproducible syntheses. Unlike highly soluble sodium selenite, the low solubility of BaSeO₃ [3] can be advantageous in solid-state reactions or hydrothermal syntheses where controlled release of selenite ions is desired. Furthermore, its known thermal oxidation to BaSeO₄ at 510°C provides a controlled route to preparing barium selenate, a compound used in further material explorations.

Low-Solubility Selenium Source

In specialized glazes, frits, or other ceramic applications where a selenium source must remain as a discrete, insoluble particulate until fired, barium selenite's extremely low water solubility (0.005 g/100g H₂O) [1] is a decisive advantage over the highly soluble sodium selenite. This property prevents unwanted leaching of selenium into aqueous processing media, ensuring that the selenium content is fully retained within the ceramic body or glaze for the high-temperature firing step. This contrasts with soluble selenites which can migrate during drying or be lost in process water, leading to inconsistent coloring or decolorizing effects. The high density of BaSeO₃ (5.02 g/cm³) [2] also minimizes segregation in glaze slurries.

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